(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 251093-34-2
VCID: VC21089879
InChI: InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1
SMILES: CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C23H25NO
Molecular Weight: 331.4 g/mol

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol

CAS No.: 251093-34-2

Cat. No.: VC21089879

Molecular Formula: C23H25NO

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol - 251093-34-2

Specification

CAS No. 251093-34-2
Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
IUPAC Name (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol
Standard InChI InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1
Standard InChI Key BOZCOAZLVQXGKP-AUSIDOKSSA-N
Isomeric SMILES C[C@H]([C@H](C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
SMILES CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Identifier TypeValue
CAS Number251093-34-2
Molecular FormulaC₂₃H₂₅NO
Molecular Weight331.4 g/mol
PubChem Compound ID10991176
Standard InChIInChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1
Standard InChIKeyBOZCOAZLVQXGKP-AUSIDOKSSA-N

Chemical Structure and Properties

Structural Features

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol has a complex structure that consists of several key components:

  • A phenyl ring attached to a carbon bearing a hydroxyl group

  • A dibenzylamino group (two benzyl groups attached to a nitrogen atom)

  • A methyl group

  • A specific stereochemical configuration at two chiral centers (1S,2R)

The compound's structure can be represented by the SMILES notation: CC@HN(CC2=CC=CC=C2)CC3=CC=CC=C3. This notation captures both the connectivity of atoms and the stereochemical configuration at the chiral centers.

Physical and Chemical Properties

PropertyValue/Description
AppearanceLikely a white to off-white solid (typical for similar amino alcohols)
SolubilityLikely soluble in organic solvents (methanol, ethanol, dichloromethane, etc.) due to its hydrophobic aromatic rings; limited water solubility
Functional GroupsContains hydroxyl (-OH) and tertiary amine groups
ReactivityCan participate in reactions typical of alcohols (esterification, oxidation) and amines (alkylation, acylation)
Molecular Weight331.4 g/mol

Stereochemistry

One of the most significant features of (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol is its defined stereochemistry. The compound contains two chiral centers:

  • The carbon bearing the hydroxyl group has an S configuration

  • The adjacent carbon bearing the amino group has an R configuration

This specific stereochemical arrangement (1S,2R) distinguishes it from its diastereomers (such as 1R,2R; 1S,2S; and 1R,2S configurations) which would have different physical, chemical, and potentially biological properties. The stereochemistry is critical for any potential biological activity, as biological systems often interact with compounds in a highly stereoselective manner.

Comparison with Structurally Related Compounds

Comparing (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol with structurally related compounds helps to understand its place within the broader family of amino alcohols and provides context for its potential properties and applications.

Structural Comparison Table

CompoundStereochemistryAmine GroupMolecular WeightCAS NumberReported Uses/Properties
(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol1S,2RDibenzylamino331.4 g/mol251093-34-2Potential pharmaceutical synthesis
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol1R,2RMethylamino165.24 g/mol*670-40-6 (as HCl salt) Known as pseudoephedrine (decongestant)
(1R,2R)-2-(dimethylamino)-1-phenylpropan-1-ol1R,2RDimethylamino179.26 g/mol 14222-20-9 Reported in Ephedra sinica
(1R,2S)-2-amino-1-phenylpropan-1-ol1R,2SAmino151.21 g/mol Not provided Also known as norephedrine
(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol1S,2RDibutylamino263.42 g/mol*114389-70-7 Not specified in search results

*Calculated based on molecular formula

Structure-Activity Relationships

The variations in the amino substituents and stereochemistry across these related compounds can significantly impact their physical, chemical, and biological properties:

  • The size and hydrophobicity of the amine substituents (methyl vs. dimethyl vs. dibenzyl vs. dibutyl) affect solubility, receptor binding, and metabolic stability.

  • The stereochemical configuration (1R,2R vs. 1S,2R vs. 1R,2S) dictates the three-dimensional arrangement of functional groups, which is critical for specific biological interactions.

  • The presence of additional functional groups or structural modifications can further modulate properties and activities.

Understanding these structure-activity relationships can guide the development of compounds with optimized properties for specific applications.

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